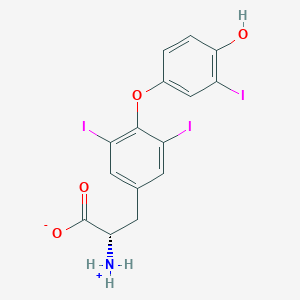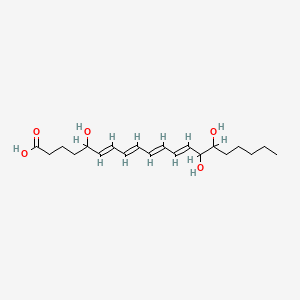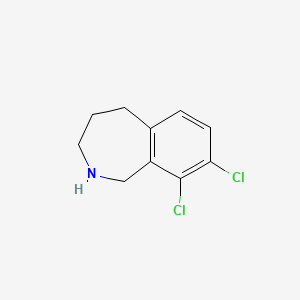
LY 255262
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 255262 is a small molecule drug initially developed by Eli Lilly and Company. It belongs to the class of pyrazolidinone antibacterial agents and is known for its potent antibacterial activity. The compound is particularly effective against bacterial penicillin-binding proteins, making it a promising candidate for treating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 255262 involves the formation of a pyrazolo[1,2-a]pyrazolone ring system. This is achieved through a series of chemical reactions, including cycloaddition reactions. The synthetic route typically involves the use of strongly electron-withdrawing groups in the 3-position of the ring system to enhance antibacterial activity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be produced through various synthetic methods, including the use of advanced technologies such as microwave irradiation and ionic liquids to improve reaction yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
LY 255262 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrazolo[1,2-a]pyrazolone ring system, which may exhibit different biological activities .
Scientific Research Applications
LY 255262 has several scientific research applications, including:
Chemistry: Used as a model compound for studying pyrazolidinone chemistry and its derivatives.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored as a potential therapeutic agent for bacterial infections due to its ability to inhibit penicillin-binding proteins.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in pharmaceutical research
Mechanism of Action
LY 255262 exerts its effects by inhibiting bacterial penicillin-binding proteins. These proteins are essential for bacterial cell wall synthesis, and their inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death. The compound’s mechanism of action involves binding to the active site of the penicillin-binding proteins, preventing them from catalyzing the cross-linking of peptidoglycan chains, which is crucial for cell wall integrity .
Comparison with Similar Compounds
Similar Compounds
LY 186826: Another pyrazolidinone antibacterial agent with a similar mechanism of action.
LY 193239: A structurally related compound that also exhibits strong antibacterial activity.
Uniqueness
LY 255262 is unique due to its specific structural modifications, which enhance its antibacterial activity. The presence of strongly electron-withdrawing groups in the 3-position of the pyrazolo[1,2-a]pyrazolone ring system provides optimal antibacterial properties, distinguishing it from other similar compounds .
Properties
CAS No. |
124986-45-4 |
|---|---|
Molecular Formula |
C14H13N7O5S |
Molecular Weight |
391.36 g/mol |
IUPAC Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-cyano-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13N7O5S/c1-26-19-9(8-5-27-14(16)18-8)11(22)17-7-4-20-3-6(2-15)10(13(24)25)21(20)12(7)23/h5,7H,3-4H2,1H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+ |
InChI Key |
WZGPMIRFTFJVLS-DJKKODMXSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |
Appearance |
Solid powder |
Key on ui other cas no. |
124986-45-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid LY 255262 LY-255262 LY255262 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















